4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Content Navigation

CAS Number

Product Name

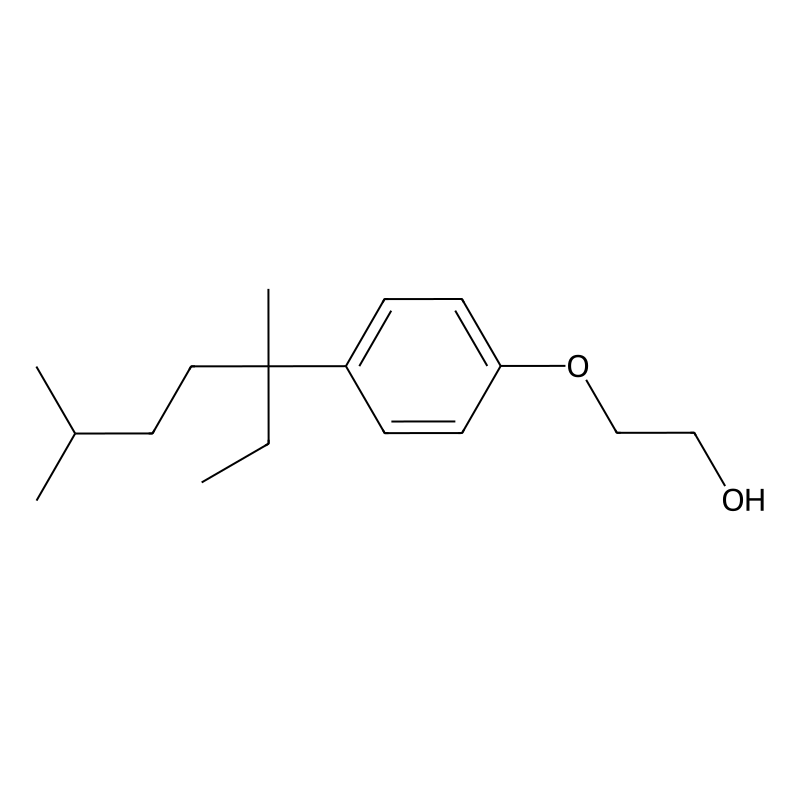

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a nonionic surfactant featuring a highly branched C16 alkylphenol hydrophobe. This structure is specifically engineered to deliver high surfactant efficiency at lower concentrations compared to conventional alkylphenol ethoxylates (APEs) like nonylphenol ethoxylates (NPEs). It functions as an emulsifier, dispersant, and wetting agent, and is positioned as a modern alternative to traditional APEs that are now subject to increasing regulatory and environmental scrutiny.

Direct substitution of this compound with other surfactants is often impractical. Replacing it with legacy materials like nonylphenol ethoxylates (NPEs) introduces regulatory risks and potential toxicity concerns that this specific branched structure was designed to mitigate. Furthermore, its surfactant performance is intrinsically linked to its unique molecular geometry and low degree of ethoxylation. Using a more highly ethoxylated analogue, a linear alkylphenol, or a simple alcohol ethoxylate will alter critical formulation parameters such as the critical micelle concentration (CMC) and cloud point, risking decreased efficiency, phase separation, and batch failure. This makes 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate a non-interchangeable choice for optimized, compliant formulations.

Superior Efficiency: Achieves Critical Micelle Concentration at 1/3rd the Concentration of Nonylphenol Ethoxylate

A patented study demonstrates that alkylphenol ethoxylates with this compound's specific branched C16 structure achieve critical micellar concentration (CMC) at one-third (1/3rd) of the concentration required for conventional nonylphenol ethoxylates (NPEs) of similar Hydrophile-Lipophile Balance (HLB) values.

| Evidence Dimension | Concentration to reach Critical Micelle Concentration (CMC) |

| Target Compound Data | 1/3rd of comparator's concentration |

| Comparator Or Baseline | Conventional nonylphenol ethoxylate (NPE) of similar HLB |

| Quantified Difference | Requires 67% less material to reach CMC |

| Conditions | Comparison of surfactants with similar HLB values. |

A lower CMC directly translates to reduced material usage and lower formulation costs to achieve the required emulsification or wetting performance.

Formulation Stability: Defined Cloud Point for Process Compatibility

The monoethoxylate exhibits a cloud point greater than 60 °C in a 1 wt. % aqueous solution. This property is a critical parameter for handling and stability, indicating the temperature above which the surfactant solution will phase separate. A cloud point above 60 °C ensures formulation integrity and performance in a wide range of industrial and laboratory applications that operate at ambient or moderately elevated temperatures.

| Evidence Dimension | Cloud Point (1 wt. % aqueous solution) |

| Target Compound Data | > 60 °C |

| Comparator Or Baseline | General-purpose nonionic surfactants (Cloud points are highly structure-dependent and vary widely; many common alcohol ethoxylates have cloud points below this range). |

| Quantified Difference | N/A (Establishes a key performance specification) |

| Conditions | 1 wt. % active aqueous solution. |

This specific cloud point allows formulators to design stable systems for processes that operate up to 60 °C, preventing product failure due to surfactant phase separation.

Designed for Compliance: A Modern Alternative to Regulated Alkylphenols

This compound is part of a class of novel alkylphenol ethoxylates developed specifically as a less toxic alternative to conventional, regulated surfactants like nonylphenol ethoxylate. Traditional NPEs and their degradation products are known endocrine disruptors and are being phased out under regulations like REACH. The precursor alkylphenol for this compound is stated to be less toxic than conventional nonylphenol, providing a key advantage for developing compliant and environmentally conscious formulations.

| Evidence Dimension | Toxicity Profile & Regulatory Status |

| Target Compound Data | Precursor phenol is less toxic; designed as a modern alternative. |

| Comparator Or Baseline | Nonylphenol Ethoxylates (NPEs): Known endocrine disruptors, use restricted under REACH. |

| Quantified Difference | Qualitative but high-impact: Enables formulations to move away from regulated, higher-toxicity components. |

| Conditions | Regulatory and toxicological context. |

Procuring this compound helps future-proof formulations against increasing environmental regulations and meets market demand for products free from traditional APEs.

High-Efficiency Emulsifiers for Agrochemicals and Industrial Cleaning

Due to its ability to form micelles at significantly lower concentrations than traditional NPEs, this compound is the right choice for cost-sensitive formulations where high emulsification efficiency is paramount. This allows for the creation of stable, concentrated pesticide or industrial degreaser formulations with a reduced surfactant load.

NPE/OPE Replacement in Emulsion Polymerization

As a direct, less toxic, and regulation-friendly alternative to nonylphenol and octylphenol ethoxylates, this surfactant is ideal for use in emulsion polymerization processes for creating paints, adhesives, and coatings. Its defined cloud point of >60°C ensures stability during polymerization reactions conducted at moderate temperatures.

Stable Dispersant for Pigments and Inks

The robust thermal stability below its cloud point makes it a suitable dispersant for pigment slurries and ink formulations that require long-term shelf stability and consistent performance during application and drying processes.

XLogP3

Dates

Explore Compound Types